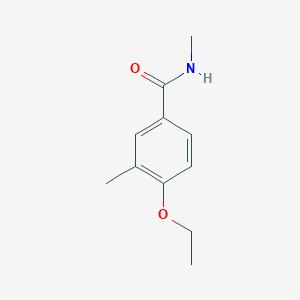![molecular formula C21H21N3O4S B4844032 2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B4844032.png)
2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide
Vue d'ensemble
Description
2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide, also known as Mpsa, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of protein kinase C (PKC) and has been shown to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide is a selective inhibitor of protein kinase C (PKC), which is a family of enzymes that play a critical role in many cellular processes, including cell growth, differentiation, and apoptosis. PKC is also involved in the regulation of ion channels, neurotransmitter release, and gene expression. 2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide works by binding to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide has been shown to have a wide range of biochemical and physiological effects. In cancer research, it has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, it has been shown to modulate synaptic transmission and plasticity, as well as protect against ischemic injury. In cardiovascular research, it has been shown to have vasodilatory effects and protect against myocardial ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide in lab experiments is its selectivity for PKC. This allows researchers to specifically target PKC-dependent signaling pathways without affecting other cellular processes. However, one of the limitations of using 2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide is its potential toxicity and off-target effects, which can vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the study of 2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of 2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide. Another area of interest is the study of the effects of 2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide on different PKC isoforms and their downstream signaling pathways. Additionally, the potential therapeutic applications of 2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide in various diseases, such as cancer and neurodegenerative disorders, should be further explored.
Applications De Recherche Scientifique
2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various cellular processes. Some of the areas in which 2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide has been studied include cancer research, neurobiology, and cardiovascular research.
Propriétés
IUPAC Name |
2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-16-6-2-3-8-20(16)24-29(26,27)19-11-9-18(10-12-19)28-15-21(25)23-14-17-7-4-5-13-22-17/h2-13,24H,14-15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAUSEYRWWVFCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-cyano-3-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(3-methylphenyl)acrylamide](/img/structure/B4843952.png)
![1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B4843954.png)


![N-cyclohexyl-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4843971.png)
![4-({4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}methyl)benzonitrile](/img/structure/B4843989.png)
![3-(3-acetylphenyl)-7-(3-phenyl-2-propen-1-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4843990.png)

![methyl 5-(aminocarbonyl)-2-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4844006.png)
![3-({[4-(4-chlorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4844011.png)
![2-[(4-bromophenyl)sulfonyl]-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B4844013.png)
![ethyl 2-{[(diallylamino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4844015.png)
![3-(2-hydroxy-5-methylphenyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4844023.png)
![5-{[5-(3-bromophenyl)-2-furyl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B4844028.png)